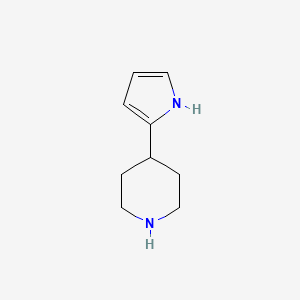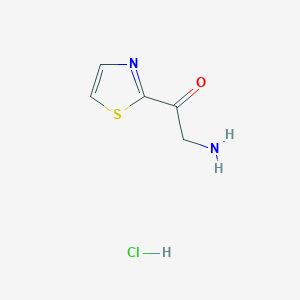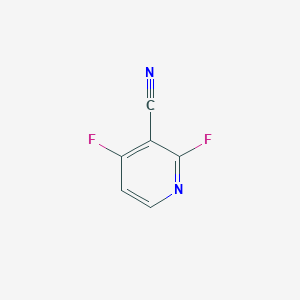![molecular formula C11H8N2O2 B6616743 Propanedinitrile, [(3-hydroxy-4-methoxyphenyl)methylene]- CAS No. 89607-58-9](/img/structure/B6616743.png)
Propanedinitrile, [(3-hydroxy-4-methoxyphenyl)methylene]-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Propanedinitrile, [(3-hydroxy-4-methoxyphenyl)methylene], is a chemical compound composed of a carbon atom, a nitrogen atom, and three hydrogen atoms. It is a colorless liquid with a low boiling point and a relatively high vapor pressure. It is used in the synthesis of organic and inorganic compounds, and has a wide range of applications in the scientific and industrial fields.
作用機序
The mechanism of action of propanedinitrile is not fully understood. However, it is believed to be involved in the formation of a reactive intermediate, which is then involved in the synthesis of other compounds. In addition, it is believed to be involved in the formation of a covalent bond between two molecules, which is then broken down to form new compounds.
Biochemical and Physiological Effects
The biochemical and physiological effects of propanedinitrile are not fully understood. However, it is known to be toxic when inhaled and can cause irritation to the eyes, skin, and respiratory system. It is also known to be a skin sensitizer and can cause allergic reactions. In addition, it has been linked to the formation of DNA adducts, which can lead to mutations and the development of cancer.
実験室実験の利点と制限
Propanedinitrile has several advantages and limitations for lab experiments. It is a relatively stable compound and is easy to synthesize in a two-step process. In addition, it is relatively inexpensive and can be stored for long periods of time without significant degradation. However, it is toxic when inhaled and can cause irritation to the eyes, skin, and respiratory system. It is also a skin sensitizer and can cause allergic reactions.
将来の方向性
There are several potential future directions for the use of propanedinitrile. It could be used in the synthesis of biocompatible materials for biomedical applications. In addition, it could be used as a catalyst for the synthesis of polymers and other compounds. It could also be used in the synthesis of pharmaceuticals, such as anti-inflammatory agents and antidiabetic drugs. Finally, it could be used to study the mechanism of action of other compounds and to identify potential new therapeutic targets.
合成法
Propanedinitrile can be synthesized in a two-step process using a Grignard reaction. The first step involves the reaction of 4-methoxybenzaldehyde with a Grignard reagent, such as methylmagnesium bromide, to form a methyl ketone. The second step involves the reaction of the methyl ketone with hydroxylamine hydrochloride to form the propanedinitrile. This reaction is typically carried out in a polar solvent, such as ethanol, and requires a catalyst, such as zinc chloride. The reaction is typically carried out at room temperature and is relatively simple to perform.
科学的研究の応用
Propanedinitrile has a wide range of applications in scientific research. It is used as a reagent in organic synthesis, as a starting material for the synthesis of other compounds, and as a catalyst for the synthesis of polymers. It is also used in the synthesis of pharmaceuticals, such as anti-inflammatory agents and antidiabetic drugs. In addition, it has been used in the synthesis of biocompatible materials, such as polymers, for use in biomedical applications.
特性
IUPAC Name |
2-[(3-hydroxy-4-methoxyphenyl)methylidene]propanedinitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N2O2/c1-15-11-3-2-8(5-10(11)14)4-9(6-12)7-13/h2-5,14H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANCMUMYWPOMTIR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=C(C#N)C#N)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50351256 |
Source


|
| Record name | Propanedinitrile, [(3-hydroxy-4-methoxyphenyl)methylene]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50351256 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Propanedinitrile, [(3-hydroxy-4-methoxyphenyl)methylene]- | |
CAS RN |
89607-58-9 |
Source


|
| Record name | Propanedinitrile, [(3-hydroxy-4-methoxyphenyl)methylene]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50351256 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


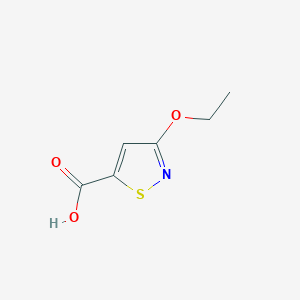
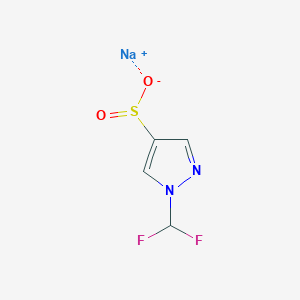

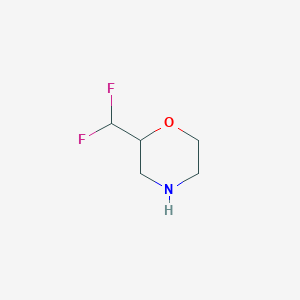
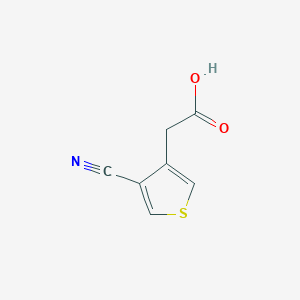
![[2-chloro-4-(trifluoromethoxy)phenyl]hydrazine hydrochloride](/img/structure/B6616691.png)
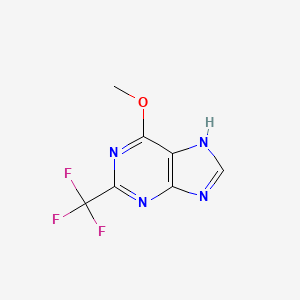
![4-[4-methoxy-2-(trifluoromethyl)phenyl]piperidine](/img/structure/B6616719.png)
